2-(4-Nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone
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Overview
Description
2-(4-Nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a nitrophenoxy group, a pyridinyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-nitrophenol with an appropriate alkylating agent to form the nitrophenoxy intermediate. This intermediate is then reacted with a piperazine derivative that has been functionalized with a pyridinyl group. The final step involves the formation of the ethanone moiety through a suitable carbonylation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Alcohol derivative: Formed by the reduction of the carbonyl group.
Substituted derivatives: Formed by nucleophilic substitution of the nitrophenoxy group.
Scientific Research Applications
2-(4-Nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the pyridinyl and piperazinyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
5-Pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester: Exhibits anti-inflammatory and antimalarial properties.
N-Pyridin-2-yl carbamates: Synthesized through environmentally friendly techniques.
Uniqueness
2-(4-Nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the nitrophenoxy group allows for specific interactions with biological targets, while the pyridinyl and piperazinyl groups enhance its binding affinity and specificity.
Properties
Molecular Formula |
C19H22N4O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H22N4O4/c24-19(15-27-18-6-4-17(5-7-18)23(25)26)22-13-11-21(12-14-22)10-8-16-3-1-2-9-20-16/h1-7,9H,8,10-15H2 |
InChI Key |
DWPRXCZOKKXHKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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